molecular formula C12H14Cl2N2O5 B1424605 Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354487-42-5

Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424605
CAS No.: 1354487-42-5
M. Wt: 337.15 g/mol
InChI Key: XPGFLTLETWVTOY-OZZZDHQUSA-N
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Description

Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C12H14Cl2N2O5 and its molecular weight is 337.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis in Organic Chemistry

Methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)-2-pyrrolidinecarboxylate hydrochloride is involved in various synthesis processes in organic chemistry. For instance, Zhou et al. (2019) synthesized 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine, an important intermediate in small molecule anticancer drugs, using a related compound as a starting material (Zhou et al., 2019). Similarly, Figueroa-Pérez et al. (2006) reported the synthesis of 4-substituted 7-azaindole derivatives using 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, which are chemically related, by simple nucleophilic displacement (Figueroa‐Pérez et al., 2006).

Use in Heterocyclic Compound Synthesis

This compound is also significant in the synthesis of various heterocyclic compounds. Volkov et al. (2007) synthesized 4-nitro derivatives and oxidation by-products of N-alkyl-9-phenyl-2,3-dihydro-1H-indeno-[2,1-c]pyridines, which are structurally related to the target compound (Volkov et al., 2007). Similarly, Ashimori et al. (1991) synthesized optically active derivatives involving the 4-(3-nitrophenyl) group, highlighting its utility in creating compounds with specific optical properties (Ashimori et al., 1991).

Properties

IUPAC Name

methyl (2S,4S)-4-(4-chloro-2-nitrophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O5.ClH/c1-19-12(16)9-5-8(6-14-9)20-11-3-2-7(13)4-10(11)15(17)18;/h2-4,8-9,14H,5-6H2,1H3;1H/t8-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGFLTLETWVTOY-OZZZDHQUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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